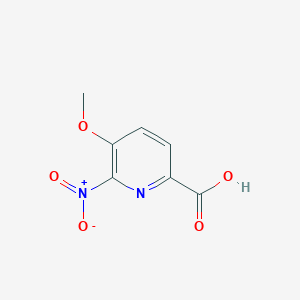

5-(クロロメチル)-2-フルオロピリジン

説明

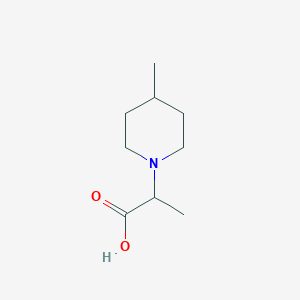

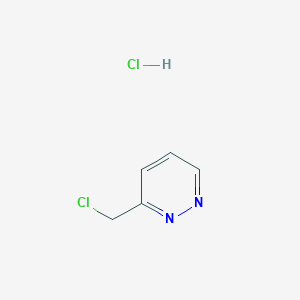

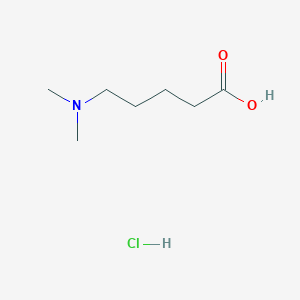

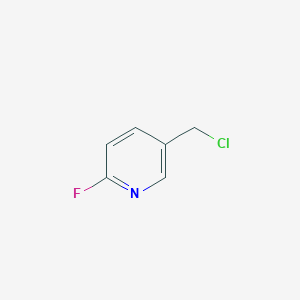

5-(Chloromethyl)-2-fluoropyridine is a synthetic compound that is used in the synthesis of a variety of compounds and pharmaceuticals. It is a colorless, crystalline solid with a melting point of 140-142°C and a boiling point of 131-132°C. It is soluble in water, ethanol, and other organic solvents. The compound is relatively stable under normal conditions, however, it is sensitive to light and air. 5-(Chloromethyl)-2-fluoropyridine is an important intermediate in the synthesis of drugs and other compounds, and has been used in research for its potential biological applications.

科学的研究の応用

蛍光性ポリマーの合成

5-(クロロメチル)-2-フルオロピリジン: は、原子移動ラジカル重合(ATRP)による末端官能化ポリスチレン(PSt)の合成に使用されます。 クロロメチル基は重合開始部位として機能し、蛍光特性を持つポリマーを生成します 。これらのポリマーはさらに官能化してシッフ塩基や金属イオンとのポリマー錯体を形成することができ、可視蛍光と製膜能力を示します。

医薬品化合物の合成

この化合物は、製薬業界で重要な役割を果たしています。 これは、潜在的な治療用途を持つものを含む、さまざまな医薬品化合物の合成の前駆体として使用されます 。クロロメチル基による反応性により、医薬品化学における貴重な構成要素となっています。

ネオニコチノイドの合成

農業部門は、5-(クロロメチル)-2-フルオロピリジンからネオニコチノイド化合物の合成を通して恩恵を受けています 。これらは、ニコチンと化学的に類似した神経活性系殺虫剤のクラスであり、作物を害虫から保護するために開発されました。

超架橋ポリマー(HCP)

材料科学では、この化合物はHCPの生成に使用されています。 これらのポリマーは、高表面積と多孔質性で知られており、環境汚染の制御、触媒作用、およびエネルギー貯蔵の用途に適しています 。HCPは、5-(クロロメチル)-2-フルオロピリジンが架橋剤として作用する可能性のあるフリーデル・クラフト反応を使用して合成されます。

有機合成触媒

5-(クロロメチル)-2-フルオロピリジン: は、有機合成でも触媒として使用されています。 その化学構造により、さまざまな化学反応を促進することができ、化学者が複雑な有機分子を生成するための不可欠なツールとなっています .

生化学研究

生化学研究では、この化合物は生化学化合物の合成のための試薬として使用されています。 その反応性のあるクロロメチル基により、生体分子にフルオロピリジン部分を導入することができ、生物学的プロセスを研究したり、新しい診断ツールを開発したりするのに役立ちます .

作用機序

Target of Action

The primary target of 5-(Chloromethyl)-2-fluoropyridine is the aromatic hydrocarbons . The compound interacts with these hydrocarbons, leading to a series of chemical reactions .

Mode of Action

5-(Chloromethyl)-2-fluoropyridine interacts with its targets through a process known as chloromethylation . This process involves the addition of a chloromethyl group to the aromatic hydrocarbons . The reaction is catalyzed by zinc iodide and occurs under mild conditions .

Biochemical Pathways

The chloromethylation of aromatic hydrocarbons by 5-(Chloromethyl)-2-fluoropyridine affects various biochemical pathways. The compound’s interaction with its targets leads to the formation of chloromethyl derivatives . These derivatives can further interact with other molecules, affecting downstream biochemical pathways .

Result of Action

The result of 5-(Chloromethyl)-2-fluoropyridine’s action is the formation of chloromethyl derivatives . These derivatives can have various molecular and cellular effects, depending on their specific structures and the biochemical pathways they affect .

Action Environment

The action, efficacy, and stability of 5-(Chloromethyl)-2-fluoropyridine can be influenced by various environmental factors. For instance, the presence of zinc iodide is necessary for the compound’s chloromethylation reaction . Additionally, the reaction occurs under mild conditions, suggesting that extreme temperatures or pH levels could potentially affect the compound’s action .

実験室実験の利点と制限

The main advantage of using 5-(Chloromethyl)-2-fluoropyridine in laboratory experiments is its relative stability under normal conditions. It is relatively easy to handle and store, and is not prone to decomposition or degradation. However, it is important to note that the compound is sensitive to light and air, and should be stored in an airtight container in a cool, dark place.

将来の方向性

The potential applications of 5-(Chloromethyl)-2-fluoropyridine are still being explored. Some possible future directions include: further research into its potential as an electrophilic reagent; further research into its potential applications in the synthesis of drugs and other compounds; further research into its potential biological applications; and further research into its biochemical and physiological effects.

特性

IUPAC Name |

5-(chloromethyl)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXZNFSVRLDKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622060 | |

| Record name | 5-(Chloromethyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

315180-15-5 | |

| Record name | 5-(Chloromethyl)-2-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315180-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。